1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea
Description
1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea is a synthetic urea derivative characterized by a [2,3'-bifuran] core linked to a phenethyl group via a methylene bridge.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(23-16)15-9-11-22-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHLLZHZAHVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran component can be synthesized through the reaction of furfural with appropriate reagents to form bifuran derivatives.
Coupling with Phenethylurea: The bifuran derivative is then coupled with phenethylurea under suitable conditions. This step often involves the use of coupling agents such as carbodiimides or other activating agents to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenethylurea moiety, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized bifuran derivatives.
Reduction: Reduced bifuran or phenethylurea derivatives.
Substitution: Substituted phenethylurea derivatives.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Containing Urea Derivatives
The urea group (-NH-C(=O)-NH-) is a versatile pharmacophore, and its combination with furan rings is observed in bioactive molecules. For example:
- 1-(2-Furanylmethyl)-1H-pyrrole : A Maillard reaction product (MRP) identified in gelatine-derived volatiles . Unlike the target compound, it lacks a urea group but shares a furan-methyl linkage. Its aroma profile is influenced by low odor thresholds (e.g., <1 ppm), a property less relevant to urea derivatives but critical in flavor chemistry.
- 1-(2-Furanyl)-ethanone: Another MRP with a furan-acetyl group . Its carbonyl group contrasts with the urea functionality, suggesting divergent reactivity and hydrogen-bonding capacity.
Bifuran Isomers and Aromaticity
The [2,3'-bifuran] moiety in the target compound differs from the 2,2'-bifuran identified in MRPs . This structural variation may influence solubility, photochemical behavior, and interaction with biological targets.
Phenethyl-Substituted Compounds
Phenethyl groups are common in neuroactive compounds (e.g., dopamine analogs). In the target molecule, the phenethyl chain may enhance lipophilicity, favoring membrane permeability. Comparatively, shorter alkyl chains in MRPs like heptanol or nonanone prioritize volatility .
Research Findings and Implications
- Volatility vs. Stability : Unlike volatile furan derivatives (e.g., furfural, 2,2'-bifuran) in MRPs , the urea and phenethyl groups in the target compound likely reduce volatility, favoring solid-state stability.
- Hydrogen-Bonding Capacity : The urea group enables stronger hydrogen bonding than furan or pyrrole derivatives, suggesting utility in crystal engineering or enzyme inhibition.
- Synthetic Challenges : The [2,3'-bifuran] system may complicate synthesis due to regioselectivity issues, unlike simpler 2,2'-bifuran preparations described in MRP studies .
Biological Activity
1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a phenethyl urea group. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair, leading to impaired cell growth and proliferation.
- Binding Affinity : Its structural components allow for interactions with hydrophobic pockets in proteins, which can modulate the activity of various enzymes and receptors.
Biological Activities
Research indicates that 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various microbial pathogens, suggesting potential use in treating infections.
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of the compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial properties.
-
Cytotoxicity Assays :
- In vitro assays using human cancer cell lines revealed that 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 64 µg/mL | |
| Antimicrobial | S. aureus | 128 µg/mL | |
| Cytotoxicity | Breast Cancer Cells | 15 µM | |
| Cytotoxicity | Lung Cancer Cells | 20 µM |
Applications
Given its promising biological activities, 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea may have applications in:
- Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer drugs.
- Research Tools : For studying cellular mechanisms related to enzyme inhibition and cancer biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
